REACTION_SMILES
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[Al+3:24].[CH3:30][c:31]1[cH:32][cH:33][cH:34][cH:35][cH:36]1.[Cl:1][c:2]1[cH:3][c:4]([CH2:9][C:10]([C:11](=[O:12])[OH:13])([CH3:14])[N:15]([CH3:16])[CH3:17])[cH:5][cH:6][c:7]1[Cl:8].[H-:23].[H-:26].[H-:27].[H-:28].[H-:29].[Li+:25].[O:18]1[CH2:19][CH2:20][CH2:21][CH2:22]1>>[Cl:1][c:2]1[cH:3][c:4]([CH2:9][C:10]([CH2:11][OH:12])([CH3:14])[N:15]([CH3:16])[CH3:17])[cH:5][cH:6][c:7]1[Cl:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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CN(C)C(C)(Cc1ccc(Cl)c(Cl)c1)C(=O)O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C(C)(Cc1ccc(Cl)c(Cl)c1)C(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
C1CCOC1
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Name
|
|
Type
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product
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Smiles
|
CN(C)C(C)(CO)Cc1ccc(Cl)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |